molecular formula C8H13NO2S B3057363 2-(cyclohexanesulfonyl)acetonitrile CAS No. 797036-54-5

2-(cyclohexanesulfonyl)acetonitrile

Cat. No.: B3057363
CAS No.: 797036-54-5
M. Wt: 187.26
InChI Key: ZODCWZQJSKXQSI-UHFFFAOYSA-N
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Description

2-(Cyclohexanesulfonyl)acetonitrile is an organic compound characterized by the presence of a nitrile group (-CN) attached to a carbon atom, which is further bonded to a cyclohexanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexanesulfonyl)acetonitrile typically involves the reaction of cyclohexanesulfonyl chloride with acetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Cyclohexanesulfonyl chloride} + \text{Acetonitrile} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and the choice of solvent, are optimized to maximize yield and purity. Common solvents used in the synthesis include acetonitrile and other polar aprotic solvents.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexanesulfonyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the nitrile group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines.

Scientific Research Applications

2-(Cyclohexanesulfonyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and sulfonyl groups.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(cyclohexanesulfonyl)acetonitrile involves its reactivity towards nucleophiles and electrophiles. The nitrile group can act as an electrophile, reacting with nucleophiles to form various substituted products. The sulfonyl group can also participate in reactions, influencing the overall reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    Acetonitrile: A simple nitrile compound used as a solvent and intermediate in organic synthesis.

    Cyclohexanesulfonyl chloride: A sulfonyl chloride used in the synthesis of sulfonamides and other sulfonyl-containing compounds.

Uniqueness

2-(Cyclohexanesulfonyl)acetonitrile is unique due to the presence of both a nitrile and a sulfonyl group, which imparts distinct reactivity and potential applications in various fields. Its dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

CAS No.

797036-54-5

Molecular Formula

C8H13NO2S

Molecular Weight

187.26

IUPAC Name

2-cyclohexylsulfonylacetonitrile

InChI

InChI=1S/C8H13NO2S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h8H,1-5,7H2

InChI Key

ZODCWZQJSKXQSI-UHFFFAOYSA-N

SMILES

C1CCC(CC1)S(=O)(=O)CC#N

Canonical SMILES

C1CCC(CC1)S(=O)(=O)CC#N

Origin of Product

United States

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